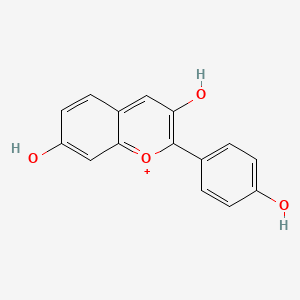

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium

Übersicht

Beschreibung

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium is an anthocyanidin, a type of flavonoid pigment found in plants. It is known for its vibrant red color and is commonly found in the heartwood of certain trees, such as Guibourtia coleosperma. The compound is chemically identified as 2-(4-hydroxyphenyl)chromenylium-3,7-diol and is often referred to as guibourtinidin chloride when in its chloride form .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium can be synthesized through the hydrolysis of leuco-guibourtinidins, which are tannins found in the heartwood of Guibourtia species. The hydrolysis is typically carried out using alcoholic hydrochloric acid, which converts the leuco-guibourtinidins into guibourtinidin chloride .

Industrial Production Methods

Industrial production of guibourtinidin ion involves the extraction of tannins from the heartwood of Guibourtia trees, followed by hydrolysis using acidic conditions. The process is optimized to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Reduction: The compound can be reduced to form leuco-anthocyanidins, which are colorless and can be further used in different applications.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products

Oxidation: Quinones

Reduction: Leuco-anthocyanidins

Substitution: Acetylated and benzoylated derivatives

Wissenschaftliche Forschungsanwendungen

Photochemistry

The compound exhibits notable photochemical properties that make it suitable for applications in light-sensitive technologies. Research has shown that 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium can undergo photoisomerization and fluorescence emission , which are critical in developing photonic devices and sensors.

- Photostability : The compound's stability under UV light has been characterized extensively. Studies indicate that it maintains its structural integrity while exhibiting fluorescence, making it a candidate for use in fluorescent probes and imaging applications .

- Applications in Sensors : Due to its ability to change properties upon light exposure, this compound can be utilized in the design of optical sensors for detecting environmental changes or specific chemical interactions .

Medicinal Chemistry

This compound also shows promise in medicinal chemistry, particularly due to its biological activities.

- Antioxidant Properties : The compound has been studied for its antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at conditions related to oxidative damage .

- Potential Antiviral Activity : Preliminary studies suggest that flavylium compounds may exhibit antiviral properties. The mechanism involves interference with viral replication processes, making it a potential candidate for further investigation as an antiviral agent against various pathogens .

Natural Dyes

Flavylium compounds are well-known for their role as natural dyes due to their vibrant colors and stability.

- Colorant Applications : this compound can be utilized as a natural dye in food and textile industries. Its color stability under various pH conditions enhances its applicability in these sectors .

- Biocompatibility : As a natural dye, this compound is biocompatible and poses fewer health risks compared to synthetic dyes, making it an attractive option for use in consumer products .

Case Study 1: Photochemical Properties

A study conducted by De Freitas et al. highlighted the photochemical behavior of this compound. The researchers characterized its UV-vis absorption and fluorescence emission properties using advanced spectroscopic techniques. The findings indicated that the compound could serve as an effective fluorescent probe due to its strong emission characteristics upon excitation .

Case Study 2: Antioxidant Activity

Research published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various flavylium derivatives, including this compound. The study utilized DPPH radical scavenging assays to demonstrate significant antioxidant activity compared to standard antioxidants like ascorbic acid .

Wirkmechanismus

The mechanism of action of guibourtinidin ion involves its interaction with various molecular targets and pathways:

Antioxidant Activity: 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Properties: This compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium is unique among anthocyanidins due to its specific chemical structure and properties. Similar compounds include:

Cyanidin: Another anthocyanidin with a similar structure but different hydroxylation pattern.

Delphinidin: Known for its blue color, it has additional hydroxyl groups compared to guibourtinidin ion.

Pelargonidin: A red pigment like guibourtinidin ion but with a simpler structure

Biologische Aktivität

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium, also known as a specific type of flavylium compound, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, metabolic pathways, and potential therapeutic applications based on current research findings.

The compound is categorized as a 7-hydroxyflavonoid , characterized by its unique benzopyrylium structure. Its molecular formula is , with a molecular weight of approximately 271.24 g/mol. The structural representation is pivotal for understanding its reactivity and interaction with biological systems.

Key Structural Features:

- Hydroxyl Groups: The presence of multiple hydroxyl groups enhances its antioxidant capabilities.

- Benzopyrylium Core: This core structure is responsible for the compound's stability and reactivity in various chemical environments.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. Studies have shown that this compound can reduce oxidative damage in cellular models, thereby supporting cellular health and function .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against various pathogens. It acts by disrupting microbial cell membranes and inhibiting essential metabolic pathways. In vitro studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. This compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity has been linked to its potential use in treating inflammatory conditions such as arthritis and cardiovascular diseases .

Metabolism and Bioavailability

The metabolism of this compound involves enzymatic transformations primarily in the liver and gut microbiota. It undergoes glucuronidation via UDP-glucuronosyltransferase enzymes, which facilitates its elimination from the body while potentially generating bioactive metabolites that contribute to its overall efficacy .

Metabolic Pathway Overview:

- Glucuronidation: Enhances solubility and excretion.

- Microbial Transformation: Gut microbiota can convert it into other active forms, influencing its bioavailability.

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells

A study assessed the antioxidant capacity of this compound in human fibroblast cells exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls, highlighting its protective role .

Case Study 2: Antimicrobial Activity Against E. coli

In a controlled laboratory setting, the compound was tested against E. coli strains. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, demonstrating effective antibacterial properties that could inform future applications in food safety or clinical settings .

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-8H,(H2-,16,17,18)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQPDIBIQDDUNF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40607810 | |

| Record name | 3,4′,7-Trihydroxyflavylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23130-31-6 | |

| Record name | 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23130-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guibourtinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4′,7-Trihydroxyflavylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUIBOURTINIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K4V6C6T6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.